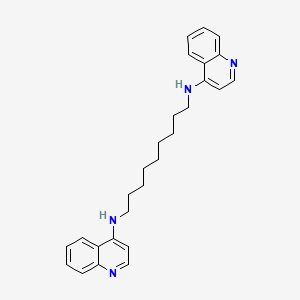
1,9-Nonanediamine, N,N'-di-4-quinolinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,9-Nonanediamine, N,N’-di-4-quinolinyl- is a complex organic compound characterized by the presence of two quinolinyl groups attached to a nonanediamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Nonanediamine, N,N’-di-4-quinolinyl- typically involves the reaction of 1,9-nonanediamine with quinoline derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of 1,9-Nonanediamine, N,N’-di-4-quinolinyl- may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound for various applications, including research and industrial uses.
Análisis De Reacciones Químicas
Types of Reactions
1,9-Nonanediamine, N,N’-di-4-quinolinyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the quinolinyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds
Aplicaciones Científicas De Investigación
1,9-Nonanediamine, N,N’-di-4-quinolinyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,9-Nonanediamine, N,N’-di-4-quinolinyl- involves its interaction with specific molecular targets and pathways. The quinolinyl groups are known to interact with various enzymes and receptors, potentially leading to the modulation of biological processes. The exact pathways and targets involved depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,9-Nonanediamine, N,N’-di-4-quinolinyl- include other quinoline derivatives and nonanediamine derivatives. Examples include:
- 1,9-Nonanediamine
- Quinoline
- 4-Quinolinyl derivatives
Uniqueness
What sets 1,9-Nonanediamine, N,N’-di-4-quinolinyl- apart from these similar compounds is the presence of two quinolinyl groups attached to the nonanediamine backbone
Propiedades
Número CAS |
57599-92-5 |
|---|---|
Fórmula molecular |
C27H32N4 |
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
N,N'-di(quinolin-4-yl)nonane-1,9-diamine |
InChI |
InChI=1S/C27H32N4/c1(2-4-10-18-28-26-16-20-30-24-14-8-6-12-22(24)26)3-5-11-19-29-27-17-21-31-25-15-9-7-13-23(25)27/h6-9,12-17,20-21H,1-5,10-11,18-19H2,(H,28,30)(H,29,31) |
Clave InChI |
WNXGDLDYZVDJMH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=N2)NCCCCCCCCCNC3=CC=NC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-fluorophenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607665.png)

![N~1~-[(2-Ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14607682.png)
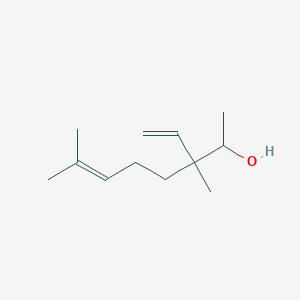
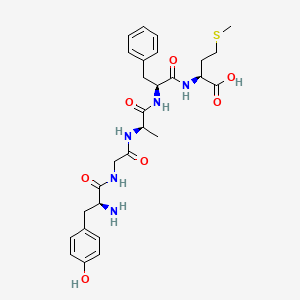
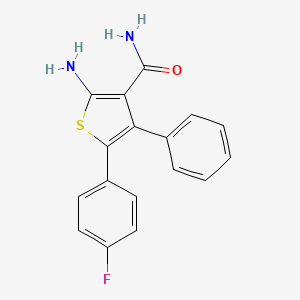

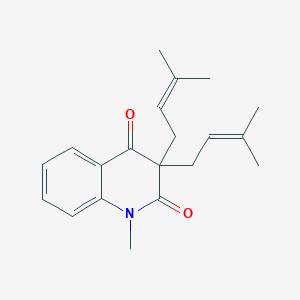
![Methyl 2-[2,5-bis(acetyloxy)benzamido]benzoate](/img/structure/B14607722.png)
![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene](/img/structure/B14607727.png)
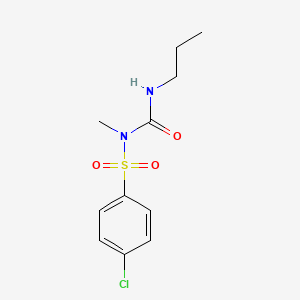
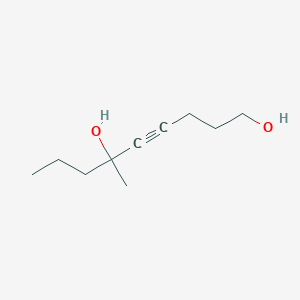

![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate](/img/structure/B14607743.png)
